molecular formula C20H19ClF3N3O4 B605789 AZD9898 CAS No. 2042347-69-1

AZD9898

Cat. No. B605789
M. Wt: 457.8342
InChI Key: RVMWIVNHZMXEHS-UWVGGRQHSA-N
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Description

AZD9898 is an orally active leukotriene-C4 synthase (LTC4S, glutathione S-transferase II) inhibitor . It has been used as a candidate for a potentially active pharmaceutical ingredient . It has been developed for the treatment of asthma driven by cysteinyl leukotrienes (CysLTs) .


Chemical Reactions Analysis

AZD9898 form A hydrate undergoes dehydration upon heating to give anhydrous form B . Further heating results in a solid–solid phase transition to a new anhydrous phase, form C .

Scientific Research Applications

Database Management and Scientific Research Infrastructure

The novel DBMS-oriented research infrastructure, Arizona Database Laboratory (AZDBLab), supports database researchers in conducting large-scale empirical studies across multiple DBMSes. It allows extensive testing of hypotheses on query optimizer behavior by running and analyzing a vast number of queries on different DBMSes. This infrastructure facilitates a scientific approach to understanding query optimizers, which can lead to better-engineered database systems (Suh, Snodgrass, & Zhang, 2014).

Enhancement of Scientific Software Frameworks

Scientific software frameworks have emerged to grid-enable existing applications and to develop new applications from scratch. These frameworks contrast with traditional scientific software, which is often written from scratch by scientists. The use of such frameworks can improve programming productivity by allowing the rapid assembly of applications from existing component libraries. Scientific software frameworks are crucial for improving the development, use, and maintenance of scientific research applications or codes, which are known for their complexity (Appelbe, Moresi, Quenette, & Simter, 2007).

Data-Intensive Scientific Analysis

Research scientists use various scientific software applications to support their data-intensive analyses and processes. Enabling technologies like workflow, service, and portal technologies are essential to address the requirements of interoperability, integration, automation, reproducibility, and efficient data handling in scientific processes. No single technology can meet all the essential requirements of scientific processes, which necessitates the use of hybrid technologies for supporting data-intensive research (Yao, Rabhi, & Peat, 2014).

Scientific Research Management Systems

Management systems tailored for scientific research address the unique characteristics and business functions of scientific research. These systems, such as the multilayer enterprise application system based on the SSH integrated framework, improve system scalability, maintainability, stability, and development efficiency. They play a crucial role in handling the complexities associated with scientific research project management (Li, 2012).

Empowering Scientists Through Software Design

Modern scientific research increasingly relies on digital tools. Systems like the Taverna Workbench and the myExperiment social website for sharing scientific experiments are designed to empower scientists by enabling them to write workflows and scripts that automate routine activities. These systems embody principles of software design and user engagement that are specifically tailored to meet the needs of the scientific community (Roure & Goble, 2009).

Future Directions

AZD9898 effectively inhibits CysLT production in vivo and in vitro and shows favorable pharmacological properties . LTC4 synthase may be the preferred point at which to inhibit cysteinyl leukotrienes in asthma patients and will be taken forward in clinical studies .

properties

CAS RN

2042347-69-1

Product Name

AZD9898

Molecular Formula

C20H19ClF3N3O4

Molecular Weight

457.8342

IUPAC Name

(1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid

InChI

InChI=1S/C20H19ClF3N3O4/c1-20(2,24)8-27(14-5-11(21)12(22)6-13(14)23)15-7-25-16(18(26-15)31-3)17(28)9-4-10(9)19(29)30/h5-7,9-10H,4,8H2,1-3H3,(H,29,30)/t9-,10-/m0/s1

InChI Key

RVMWIVNHZMXEHS-UWVGGRQHSA-N

SMILES

O=C([C@@H]1[C@@H](C(C2=NC=C(N(C3=CC(Cl)=C(F)C=C3F)CC(C)(F)C)N=C2OC)=O)C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD9898;  AZD-9898;  AZD 9898; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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